(R)-(-)-2-Amino-3-methylbutane

Catalog No.
S783329
CAS No.
34701-33-2
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Amino-3-methylbutane

CAS Number

34701-33-2

Product Name

(R)-(-)-2-Amino-3-methylbutane

IUPAC Name

(2R)-3-methylbutan-2-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m1/s1

InChI Key

JOZZAIIGWFLONA-RXMQYKEDSA-N

SMILES

CC(C)C(C)N

Canonical SMILES

CC(C)C(C)N

Isomeric SMILES

C[C@H](C(C)C)N
  • Asymmetric Synthesis

    Due to its chirality, (R)-(-)-2-Amino-3-methylbutane can be employed as a chiral pool starting material for the synthesis of other chiral molecules. Chiral molecules are crucial in many areas of research, including pharmaceuticals and agrochemicals. The (R)- or (S)- enantiomer of a drug can have vastly different effects, so using a chiral starting material helps ensure the desired form is produced. Source: Sigma-Aldrich:

  • Optical Purity Determination

    (R)-(-)-2-Amino-3-methylbutane's well-defined optical rotation ([α]/D −5.5±1°) allows it to be used as a reference standard for determining the optical purity of other chiral compounds. Optical purity refers to the presence of only one enantiomer in a mixture. This is vital for ensuring the efficacy and safety of drugs, as the unwanted enantiomer can have negative side effects. Source: Sigma-Aldrich:

  • Potential Pharmaceutical Applications

(R)-(-)-2-Amino-3-methylbutane, commonly referred to as 2-amino-3-methylbutane, is an organic compound with the molecular formula C5H13NC_5H_{13}N and a molecular weight of 87.16 g/mol. It is categorized as an amino alkane, featuring a chiral center that allows it to exist in two enantiomeric forms: (R)- and (S)-. The compound is known for its role as a chiral building block in organic synthesis and is often utilized in pharmaceutical applications due to its biological activity and potential therapeutic effects .

  • Flammability: Amines can be flammable liquids or solids [].
  • Toxicity: Amines can be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: Amines can react with strong acids and oxidizing agents [].
Typical of amines, including:

  • Alkylation: Reacting with alkyl halides to form more complex amines.
  • Acylation: Forming amides when reacted with acyl chlorides or anhydrides.
  • Esterification: In the presence of acids, it can react to form esters.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacokinetics .

The biological activity of (R)-(-)-2-amino-3-methylbutane has been studied, particularly in relation to its effects on the central nervous system. It exhibits stimulant properties similar to those of amphetamines, influencing neurotransmitter release and potentially affecting mood and energy levels. Research indicates that it may also have neuroprotective effects, although further studies are necessary to fully elucidate its mechanisms of action .

Several methods exist for synthesizing (R)-(-)-2-amino-3-methylbutane:

  • Reduction of 2-Amino-3-methylbutyric acid: This method involves the reduction of the corresponding amino acid using reducing agents such as lithium aluminum hydride.
  • Alkylation of Ammonia: The reaction of ammonia with isobutylene oxide can yield (R)-(-)-2-amino-3-methylbutane through nucleophilic substitution processes.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can lead to the selective synthesis of (R)-(-)-2-amino-3-methylbutane through enzymatic or chemical transformations .

(R)-(-)-2-Amino-3-methylbutane finds applications in various fields:

  • Pharmaceuticals: Used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
  • Research: Employed in studies investigating the structure-activity relationship of amine compounds.
  • Chiral Synthesis: Acts as a chiral building block for creating other optically active compounds .

Several compounds are structurally similar to (R)-(-)-2-amino-3-methylbutane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
(S)-(+)-2-Amino-3-methylbutaneC5H13NEnantiomer with opposite chirality; different biological activity.
1-Amino-2-methylpropaneC4H11NLacks branching at the second carbon; different pharmacological profile.
1-Methylamino-2-butanolC5H13NOContains hydroxyl group; alters solubility and reactivity.
(R)-3-AminobutaneC4H11NLinear structure; distinct reactivity and applications compared to branched isomers.

The unique chiral configuration of (R)-(-)-2-amino-3-methylbutane contributes significantly to its specific biological activities and applications, setting it apart from these similar compounds .

IUPAC and Common Names

The systematic IUPAC name for this compound is (2R)-3-methylbutan-2-amine, reflecting its branched alkane backbone and the stereochemical configuration at the chiral center. Common synonyms include:

  • (R)-(-)-3-Methyl-2-butylamine
  • (R)-3-Methylbutan-2-amine
  • (R)-1,2-Dimethylpropylamine.

The CAS registry number 34701-33-2 uniquely identifies this enantiomer. The prefix “(R)” denotes the absolute configuration of the chiral center, while the “(-)” sign indicates its levorotatory optical activity.

Molecular Formula and Structural Features

The molecular formula C₅H₁₃N corresponds to a molar mass of 87.16 g/mol. Key structural characteristics include:

PropertyDescription
BackboneBranched five-carbon chain (3-methylbutane)
Functional GroupPrimary amine (-NH₂) at position 2
Chiral CenterCarbon-2, bonded to -NH₂, -CH₃, -CH(CH₃)₂, and -H
SMILES NotationCC(C)C(C)N
StereodescriptorsR-configuration at C2

The molecule’s compact structure enhances its solubility in polar solvents, such as water (60 g/L at 20°C).

Stereochemical Configuration and Enantiomeric Forms

The chirality of (R)-(-)-2-amino-3-methylbutane stems from its tetrahedral carbon-2 atom, which hosts four distinct substituents. Using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Substituent Prioritization:
    • 1st: -NH₂ (atomic number N = 7)
    • 2nd: -CH(CH₃)₂ (C-based group)
    • 3rd: -CH₃
    • 4th: -H.
  • Configuration Assignment:
    When the lowest-priority group (-H) is oriented away, the remaining substituents (-NH₂, -CH(CH₃)₂, -CH₃) form a counterclockwise sequence, yielding the R-configuration.

The enantiomer, (S)-(+)-2-amino-3-methylbutane (CAS 22526-46-1), exhibits dextrorotatory optical activity ([α] = +5.5°). Enantiomeric purity is critical for industrial applications, with commercial samples often achieving 97% enantiomeric excess (ee).

Property(R)-(-)-Enantiomer(S)-(+)-Enantiomer
Optical Rotation-5.2° (neat)+5.5°
CAS Number34701-33-222526-46-1
Synthetic UtilityChiral ligand in catalysisIntermediate for antibiotics

The synthesis of (R)-(-)-2-amino-3-methylbutane employs several established chemical pathways, with the Strecker synthesis representing the most fundamental approach [1] [2]. This classical method utilizes isobutyraldehyde as the starting aldehyde, which undergoes condensation with ammonia and hydrogen cyanide to form the corresponding alpha-aminonitrile intermediate [1]. The subsequent hydrolysis of the nitrile group under acidic conditions yields the racemic amino acid, requiring further resolution to obtain the desired (R)-enantiomer [2] [3].

The Strecker synthesis proceeds through a well-defined mechanism involving three distinct steps [2]. Initially, isobutyraldehyde reacts with ammonium chloride to form an imine intermediate, followed by nucleophilic attack of cyanide ion to generate the alpha-aminonitrile [3]. The final hydrolysis step converts the nitrile functionality to the corresponding carboxylic acid, though for 2-amino-3-methylbutane synthesis, this step is modified to preserve the primary amine group [1].

Alternative chemical pathways include the alkylation of nickel(II) complexes of glycine Schiff bases, which provides a versatile route to various alpha-amino acids [4]. This methodology employs chiral auxiliaries such as benzylproline moieties to achieve high thermodynamically controlled diastereoselectivity during the alkylation process [4]. The nickel complexes serve as readily available glycine equivalents, enabling preparation of diverse amino acid structures on relatively large scales [4].

Asymmetric Mannich reactions have emerged as powerful tools for constructing chiral amino acid frameworks [5] [6]. These reactions involve the enantioselective addition of enolate equivalents to aldimines or ketimines, producing beta-amino ester intermediates that can be further transformed to the desired amino acid products [6]. The use of chiral organocatalysts, particularly proline-based systems, has demonstrated remarkable stereoselectivity in these transformations [5].

Enantioselective Synthesis Techniques

Modern enantioselective synthesis of (R)-(-)-2-amino-3-methylbutane relies heavily on asymmetric hydrogenation methodologies [7] [8]. Transition metal-catalyzed asymmetric hydrogenation employs chiral rhodium or ruthenium catalysts coordinated with phosphine ligands to achieve high enantioselectivity [7]. The process typically involves alpha,beta-dehydroamino acid derivatives as substrates, which undergo reductive hydrogenation in the presence of chiral catalysts to yield enantiomerically enriched products [7].

The mechanism of asymmetric hydrogenation involves coordination of the substrate to the chiral metal center, creating a differentiated environment for hydrogen delivery to the two faces of the double bond [7]. Chiral phosphine ligands such as BINAP, DuPhos, and JosiPhos have proven particularly effective in achieving high enantioselectivity, often exceeding 90% enantiomeric excess [8]. The choice of ligand is crucial, as it determines both the activity and selectivity of the catalytic system [7].

Biocatalytic approaches using engineered transaminases represent a highly efficient enantioselective route [9] [10]. Transaminases catalyze the asymmetric synthesis of chiral amines from prochiral ketones using pyridoxal-5'-phosphate as a cofactor and a suitable amine donor [10]. The development of both (S)-selective and (R)-selective transaminases enables access to either enantiomer with exceptional stereoselectivity [11]. Strategic protein engineering, including site-directed mutagenesis, has enhanced enantioselectivity from 45% enantiomeric excess to greater than 99.5% enantiomeric excess [11].

Recent advances in continuous-flow biocatalysis have demonstrated the synthesis of both enantiomers of small chiral amines on multi-gram scales [11]. The process utilizes covalently immobilized transaminases in continuous-flow reactors, achieving atom economies of 56% and E-factors of 48-55 for the production of both (R)- and (S)-2-aminobutane analogs [11]. This methodology offers significant advantages in terms of process intensification and environmental sustainability [11].

Resolution Methods for Optical Isomers

Classical resolution techniques for (R)-(-)-2-amino-3-methylbutane primarily involve the formation of diastereomeric salts with chiral resolving agents [12] [13]. The most commonly employed method converts racemic mixtures to diastereomeric derivatives by reaction with chiral acids such as tartaric acid, mandelic acid, or camphor-10-sulfonic acid [14] [15]. These diastereomeric salts exhibit different physical properties, including solubility and melting points, enabling separation through fractional crystallization [13].

The resolution process requires careful optimization of crystallization conditions, including solvent selection, temperature control, and crystallization kinetics [16]. Preferential crystallization techniques have been developed that couple crystallization and dissolution processes in separate vessels connected via the liquid phase [16]. This approach has demonstrated successful resolution of amino acids such as threonine, achieving higher productivity compared to conventional preferential crystallization methods [16].

Advanced chromatographic resolution employs chiral stationary phases to achieve direct separation of enantiomers [17]. High-performance liquid chromatography using polysaccharide-based, protein-based, or synthetic chiral stationary phases enables analytical and preparative separation of optical isomers [17]. The separation mechanism relies on differential interactions between each enantiomer and the chiral stationary phase, resulting in different retention times [17].

Membrane-based separation techniques utilize selective permeability through chiral membranes to achieve enantiomeric enrichment [18]. Cellulose derivative membranes impregnated in polypropylene matrices have shown promising results for amino acid separation [18]. The separation efficiency depends on the membrane composition, with cellulose acetate and methyl-2-hydroxyethyl-cellulose demonstrating superior performance for amino acid recovery [18].

Supercritical fluid extraction represents an innovative approach for enantiomeric resolution [19] [20]. Studies using supercritical carbon dioxide have demonstrated that molecular chiral differentiation in supercritical fluids can be more efficient than in conventional solvents [19]. The technique has achieved remarkable partial resolutions with 30-75% enantiomeric excess, with the advantage of operating under environmentally benign conditions [20].

Industrial-Scale Production Processes

Industrial production of (R)-(-)-2-amino-3-methylbutane increasingly relies on biocatalytic processes due to their environmental advantages and high selectivity [9] [21]. Large-scale transaminase-based production requires optimization of various process parameters, including efficient cofactor recycling systems to reduce costs associated with pyridoxal-5'-phosphate [9]. Strategies include coupling transaminase reactions with alanine dehydrogenase for cofactor regeneration or implementing enzyme cascades with amine dehydrogenases [9].

Process modeling for industrial transaminase applications indicates that high substrate concentrations exceeding 100 grams per liter and minimal byproduct formation are essential for achieving suitable product titers and yields at commercial scale [9]. Techno-economic analyses demonstrate that enzyme contribution should represent less than 10% of overall production costs, necessitating protein engineering to improve transaminase activity and stability [9].

Continuous manufacturing technologies offer significant advantages for industrial amino acid production [22]. Continuous manufacturing involves input materials being continuously fed into production and transformed, with processed output materials continuously removed [22]. This approach provides benefits including reduced inventory storage requirements, real-time data acquisition, and improved time to market compared to traditional batch manufacturing [22].

Flow chemistry applications in amino acid synthesis have demonstrated remarkable efficiency and scalability [23] [24]. Integrated flow synthesis systems enable in situ generation of reactive intermediates, followed by immediate transformation to the desired products without isolation [23]. The pseudo-telescopic approach using flow reactors cascade has shown particular promise for amino acid homologation reactions, enhancing both safety and scalability [24].

Process analytical technology implementation provides real-time monitoring and control of critical quality attributes during production [25]. This technology enables measurement and control based on product specifications throughout the manufacturing process, from research and development through commercial production [25]. The integration of process analytical technology with continuous manufacturing systems ensures consistent product quality while optimizing process efficiency [25].

Synthesis MethodStarting MaterialsEnantiomeric Excess (%)Yield (%)ScalabilityIndustrial Viability
Strecker SynthesisIsobutyraldehyde, ammonium chloride, potassium cyanideRacemic (0)60-80HighGood (established)
Asymmetric HydrogenationAlpha,beta-dehydroamino acid derivatives85-9980-95MediumGood
Enzymatic TransaminaseKetone precursor, amino donor>9970-90HighExcellent
Resolution via Diastereomeric SaltsRacemic amine, chiral acid85-9540-50MediumLimited
Chromatographic ResolutionRacemic mixture90-9930-45LowPoor
Continuous Flow ChemistryAldehydes, amines, carbon dioxide70-9060-85HighPromising
Biocatalytic CascadeKetone, amino acids95-9975-95HighExcellent
Process ParameterStrecker SynthesisAsymmetric HydrogenationEnzymatic ProcessContinuous Flow
Reaction Temperature (°C)20-6025-8030-5580-120
Reaction Pressure (bar)110-5015-20
Reaction Time (hours)12-244-122-80.5-2
Catalyst Loading (%)Not applicable0.1-1.01-5 (enzyme)0.5-2.0
Solvent RequirementsWater/EthanolOrganic solventsWater/minimal organicMinimal
Waste Generation (E-factor)5-103-81-32-5

XLogP3

1

UNII

S9YGL88QKQ

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (66.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (96.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (66.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

(R)-1,2-dimethylpropylamine

Dates

Modify: 2023-08-15

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